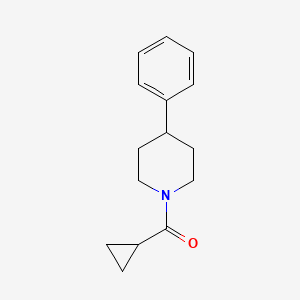

1-Cyclopropanecarbonyl-4-phenylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropanecarbonyl-4-phenylpiperidine is a chemical compound that features a cyclopropyl group attached to a phenylpiperidine moiety via a methanone linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonyl-4-phenylpiperidine typically involves the coupling of cyclopropylcarboxylic acid derivatives with phenylpiperidine derivatives. One common method involves the use of acid-amine coupling reactions. For example, cyclopropylcarboxylic acid can be reacted with 4-phenylpiperidine in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Amide Bond Reactivity

The cyclopropanecarbonyl-piperidine amide bond undergoes hydrolysis and coupling reactions:

-

Acid/Base-Catalyzed Hydrolysis : Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the amide bond cleaves to yield cyclopropanecarboxylic acid and 4-phenylpiperidine .

-

Coupling Reactions : Re-formation of the amide bond via carbodiimide-mediated coupling (e.g., EDC/HOBt) with cyclopropanecarboxylic acid and 4-phenylpiperidine is reported in similar systems .

Reduction and Functional Group Modifications

The carbonyl group and piperidine nitrogen are sites for reduction and substitution:

Reduction of the Amide

-

Sodium triacetoxyborohydride (STAB) selectively reduces iminium intermediates to secondary amines in piperidine derivatives .

-

Example:

This compoundSTAB, CH2Cl21-Cyclopropylmethyl-4-phenylpiperidine(Yield: 72%)[7]

N-Alkylation/Acylation

-

Piperidine’s nitrogen undergoes alkylation with alkyl halides or acylation with anhydrides. Microwave-assisted conditions enhance efficiency :

This compoundR-X, K2CO3MW, 100°CN-Substituted Derivatives(Yield: 50–85%)[5]

Cyclopropane Ring Transformations

The cyclopropane moiety participates in ring-opening and strain-driven reactions:

-

Acid-Catalyzed Ring Opening : In H2SO4, the cyclopropane ring opens to form a propyl chain :

Cyclopropanecarbonyl groupH2SO4CH2CH2COOH[3] -

Radical Additions : Under UV light, cyclopropane reacts with bromine to form 1,3-dibromopropane derivatives .

Piperidine Scaffold Modifications

The piperidine ring undergoes cyclization and substitution:

Cyclization Reactions

-

Zirconium chloride facilitates 6-endo-trig cyclization of iminium intermediates to form fused piperidine systems .

-

Example:

This compoundZrCl4Tricyclic Piperidine Derivatives(Yield: 65%)[8]

Aromatic Substitution

Electrophilic substitution on the phenyl group (e.g., nitration, halogenation) requires activating groups. Without direct activation, harsh conditions (e.g., HNO3/H2SO4, 100°C) are needed .

Key Reaction Data

Research Highlights

-

Microwave-Assisted Synthesis : Reduced reaction times (30 min vs. 24h) for N-alkylation .

-

Trans-Cyclization Selectivity : Steric effects favor trans-products in zirconium-mediated cyclizations .

-

Stability : The cyclopropane ring remains intact under mild conditions but opens under strong acids or radicals .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including 1-Cyclopropanecarbonyl-4-phenylpiperidine, exhibit significant anticancer properties. Research has shown that certain piperidine derivatives can inhibit the activity of aldehyde dehydrogenases (ALDHs), which are implicated in cancer cell proliferation and resistance to chemotherapy. For instance, compounds that inhibit ALDH1A1 have been associated with enhanced sensitivity to chemotherapeutic agents like cisplatin in ovarian cancer models .

Case Study:

- A study investigated the effects of various piperidine derivatives on ovarian cancer spheroid formation. The results demonstrated that compounds with structural similarities to this compound effectively disrupted spheroid formation and sensitized cancer cells to cisplatin treatment .

Neuropharmacological Effects

The compound has also been explored for its potential neuropharmacological effects. Piperidine derivatives are known to interact with neurokinin receptors, which play a role in various neurological disorders including schizophrenia and depression. Specifically, selective antagonists of neurokinin receptors have shown promise in treating symptoms associated with these conditions .

Case Study:

Enzyme Inhibition

The inhibition of specific enzymes is a critical mechanism through which this compound exerts its biological effects. For example, studies have highlighted its potential as an inhibitor of ALDH enzymes, which are involved in the metabolism of aldehydes and play a role in detoxification processes within the body .

Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | ALDH inhibition | |

| Neuropharmacological | Neurokinin receptor antagonism | |

| Enzyme inhibition | Inhibition of metabolic enzymes |

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Risk assessments conducted on related compounds indicate potential toxicity concerns, particularly regarding their effects on human health when misused or improperly administered .

Mécanisme D'action

The mechanism of action of 1-Cyclopropanecarbonyl-4-phenylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Chlorophenyl)cyclopropylmethanone: This compound has a similar structure but features a chlorophenyl group instead of a phenyl group.

Cyclopropyl-(4-phenylpiperidin-1-yl)methanol: This compound has a hydroxyl group instead of a methanone linkage.

Uniqueness

1-Cyclopropanecarbonyl-4-phenylpiperidine is unique due to its specific combination of cyclopropyl and phenylpiperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

1-Cyclopropanecarbonyl-4-phenylpiperidine, also known as 1-(Cyclopropanecarbonyl)-4-phenylpiperidine, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a cyclopropane ring, a phenyl group, and a piperidine moiety, making it an interesting subject for pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is 1-(cyclopropanecarbonyl)-4-phenylpiperidine. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O |

| Molecular Weight | 258.33 g/mol |

| InChI | InChI=1S/C16H18N2O/c17-12-16(14-4-2-1-3-5-14)8-10-18(11-9-16)15(19)13-6-7-13/h1-5,13H,6-11H2 |

| SMILES | C1CC(C(=O)N(C1)C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may exhibit enzyme inhibition and receptor binding , leading to various pharmacological effects. For instance, it has been investigated for its potential as an analgesic and its ability to modulate pain pathways through opioid receptor interactions.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in several therapeutic areas:

Analgesic Activity:

A study on 4-phenylpiperidine derivatives revealed that structural modifications could enhance analgesic potency. The conformational preferences of these compounds play a crucial role in their binding affinity to opioid receptors, suggesting that 1-cyclopropanecarbonyl derivatives may also exhibit significant analgesic properties .

Neuroprotective Effects:

Preliminary findings suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It is believed that the cyclopropane moiety may enhance the compound's ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets.

Antidepressant Potential:

There is emerging evidence supporting the role of similar piperidine derivatives in modulating neurotransmitter systems associated with depression. The unique structural features of this compound could contribute to its efficacy in this context.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

-

Conformational Studies:

Research involving conformational analysis of various piperidine derivatives indicated that specific conformations are energetically favorable and correlate with enhanced biological activity. For example, axial conformations were found to be more potent for certain analgesics . -

Synthetic Pathways:

The synthesis of 1-cyclopropanecarbonyl derivatives often involves multi-step reactions starting from readily available precursors. These synthetic routes are optimized to enhance yield and purity while maintaining biological activity . -

Comparative Analysis:

Comparative studies with similar compounds highlight the unique properties of 1-cyclopropanecarbonyl derivatives. For instance, while other piperidine derivatives may lack certain biological activities due to structural limitations, the presence of the cyclopropane ring in this compound provides distinct advantages .

Propriétés

IUPAC Name |

cyclopropyl-(4-phenylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(14-6-7-14)16-10-8-13(9-11-16)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJCHKVAHDNKLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.